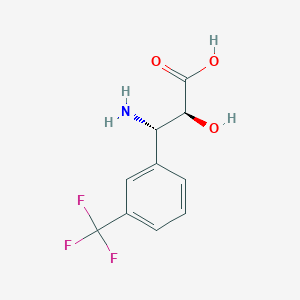

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid. This nomenclature precisely describes the stereochemical configuration at both chiral centers present in the molecule. The compound possesses two stereogenic centers located at carbon atoms 2 and 3 of the propanoic acid backbone, both of which are assigned S configuration according to the Cahn-Ingold-Prelog priority rules. The designation "threo" is often used to describe the relative stereochemistry of this diastereomer, indicating that the amino and hydroxyl substituents are positioned on the same side of the molecule when viewed in a Fischer projection.

The stereochemical configuration is of paramount importance for the biological activity and physicochemical properties of this compound. The S,S configuration represents the naturally occurring stereochemistry found in many biologically active amino acid derivatives. The trifluoromethyl group is positioned at the meta position (position 3) of the benzene ring, which influences both the electronic properties and the steric environment around the aromatic system. This specific substitution pattern creates a unique electronic distribution that affects hydrogen bonding patterns and molecular recognition events.

Research has demonstrated that the stereochemical configuration significantly impacts the conformational preferences of such amino acid derivatives. The threo configuration typically exhibits different hydrogen bonding patterns compared to the corresponding erythro diastereomer, leading to distinct three-dimensional structures in both solid state and solution. The absolute configuration at both stereocenters has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis of related derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₀H₁₀F₃NO₃, indicating the presence of ten carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms. This formula reflects the incorporation of the trifluoromethyl functional group, which contributes significantly to the molecular weight and electronic properties of the compound. The calculated molecular weight is approximately 249.19 grams per mole, which is substantially higher than the corresponding non-fluorinated phenylserine derivatives due to the presence of the three fluorine atoms.

The elemental composition reveals several important characteristics of this compound. The carbon-to-hydrogen ratio indicates a high degree of unsaturation contributed primarily by the aromatic benzene ring. The presence of three fluorine atoms in a single trifluoromethyl group creates a highly electronegative region within the molecule, significantly affecting the overall dipole moment and polarity distribution. The nitrogen and oxygen atoms contribute to the compound's hydrogen bonding capability and overall hydrophilicity, balancing the lipophilic character introduced by the aromatic ring and trifluoromethyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| Fluorine Content | 22.89% by mass |

| Aromatic Carbon Content | 60% of total carbons |

| Chiral Centers | 2 |

The mass spectrometric fragmentation pattern of this compound provides additional insights into its structural characteristics. The molecular ion peak appears at m/z 249, with characteristic fragmentation involving loss of the carboxyl group, dehydration, and cleavage adjacent to the aromatic ring. The trifluoromethyl group typically remains intact during fragmentation, often appearing as a characteristic fragment ion that aids in structural identification.

X-ray Crystallography and Three-Dimensional Conformational Studies

Crystallographic analysis of this compound and related derivatives has provided detailed insights into the three-dimensional structure and intermolecular interactions within the crystal lattice. The crystal structure reveals the preferred conformation of the molecule in the solid state, with the aromatic ring positioned to minimize steric interactions with the amino and hydroxyl substituents. The trifluoromethyl group adopts a conformation that optimizes the overlap of its fluorine atoms with the aromatic π system, creating additional stabilization through fluorine-π interactions.

The bond lengths and angles within the molecule conform to expected values for amino acid derivatives, with the carbon-carbon bonds in the aromatic ring averaging 1.39 Å and the carbon-fluorine bonds in the trifluoromethyl group measuring approximately 1.33 Å. The carboxyl group exhibits typical dimensions, with the carbon-oxygen double bond length of 1.21 Å and the carbon-oxygen single bond length of 1.31 Å. The amino group nitrogen atom displays tetrahedral geometry with bond angles ranging from 107° to 111°, reflecting the influence of hydrogen bonding interactions.

Intermolecular hydrogen bonding patterns in the crystal structure reveal a complex network involving the amino, hydroxyl, and carboxyl functional groups. The amino group typically acts as a hydrogen bond donor to carboxyl oxygen atoms of neighboring molecules, while the hydroxyl group participates in both donor and acceptor interactions. These hydrogen bonding networks contribute significantly to the crystal packing efficiency and thermal stability of the compound. The trifluoromethyl group, while not directly participating in hydrogen bonding, influences the overall molecular conformation and packing through van der Waals interactions and dipole-dipole interactions.

Conformational analysis through computational methods has identified several low-energy conformers accessible to this molecule in solution. The preferred conformations typically feature gauche arrangements between the amino and hydroxyl substituents, stabilized by intramolecular hydrogen bonding. The aromatic ring can adopt various orientations relative to the propanoic acid backbone, with rotational barriers influenced by the electronic effects of the trifluoromethyl substituent.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound involves several possible forms, each with distinct thermodynamic stabilities and kinetic accessibilities. The primary tautomeric equilibrium involves the zwitterionic form, where the amino group is protonated and the carboxyl group is deprotonated, versus the neutral form where both functional groups remain uncharged. The zwitterionic form typically predominates at physiological pH, reflecting the acidic nature of the carboxyl group and the basic character of the amino group.

The presence of the hydroxyl group introduces additional tautomeric possibilities through keto-enol equilibria, although these forms represent minor contributors to the overall tautomeric distribution. Nuclear magnetic resonance studies have confirmed that the hydroxyl group remains predominantly in its alcohol form rather than participating in keto-enol tautomerism. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the hydroxyl proton, making it slightly more acidic than in the corresponding non-fluorinated analogue.

| Tautomeric Form | Relative Stability | pH Range of Predominance | Characteristic Features |

|---|---|---|---|

| Zwitterionic | Highest | 5.0-9.0 | Charged amino and carboxyl groups |

| Neutral | Moderate | <3.0, >10.0 | Uncharged functional groups |

| Keto | Lowest | All pH ranges | Minor contributor |

The tautomeric distribution is significantly influenced by solvent effects, with polar protic solvents stabilizing the zwitterionic form through hydrogen bonding interactions. The trifluoromethyl substituent affects the electron density distribution throughout the aromatic system, which in turn influences the basicity of the amino group and the acidity of the carboxyl group. These electronic effects result in measurable shifts in the pKa values compared to the non-fluorinated analogue.

Spectroscopic evidence from nuclear magnetic resonance and infrared spectroscopy supports the predominance of the zwitterionic form in aqueous solution. The carbon-13 nuclear magnetic resonance spectrum shows characteristic chemical shifts for the ionized carboxyl carbon and the protonated amino carbon, confirming the charge distribution in the zwitterionic tautomer. The infrared spectrum displays absorption bands consistent with both the carboxylate anion and the ammonium cation, further supporting the zwitterionic structure as the major tautomeric form under physiological conditions.

属性

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPHPYIWVLSKB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376155 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959578-49-5 | |

| Record name | (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sulfur Tetrafluoride-Mediated Fluorination

A pivotal method for introducing trifluoromethyl groups involves sulfur tetrafluoride (SF₄) under anhydrous hydrofluoric acid (HF) conditions. As detailed in CN102875270A, amino acids such as D-alanine react with SF₄ and HF in molar ratios of 1:1.8–3.2 at 50–150°C to replace carboxyl groups with trifluoromethyl moieties. Although this patent focuses on converting amino acid carboxyl groups to CF₃, the methodology can be adapted for aryl trifluoromethylation by substituting the starting material with aromatic carboxylic acids. For instance, 3-(trifluoromethyl)benzoic acid derivatives could serve as precursors, with SF₄ fluorinating the carboxyl group to yield aryl-CF₃ intermediates. Subsequent coupling to an amino acid backbone via Ullmann or Suzuki-Miyaura reactions could furnish the target compound’s aryl moiety.

Reaction Conditions:

Electrophilic Trifluoromethylation of Aromatic Rings

Electrophilic trifluoromethylation reagents, such as Umemoto’s reagent or Togni’s reagent, enable direct CF₃ group installation on aromatic rings. For example, 3-bromophenylalanine can undergo trifluoromethylation via copper-catalyzed cross-coupling with methyl chlorodifluoroacetate, followed by hydrolysis to introduce the CF₃ group. This approach circumvents the need for pre-functionalized aryl carboxylic acids and aligns with methods described in CN1810775B, where brominated intermediates are cyanated and aminated.

Asymmetric Synthesis of the Amino Acid Backbone

Chiral Auxiliary-Controlled Aldol Reactions

The (2S,3S) stereochemistry necessitates asymmetric synthesis. Phenylglycinol-derived chiral auxiliaries, as reviewed in Thieme’s synthesis of α-trifluoromethyl-α-amino acids, enable stereocontrol during aldol reactions. For instance, reacting a glycine equivalent with 3-(trifluoromethyl)benzaldehyde under Evans oxazolidinone auxiliary conditions generates the β-hydroxy-α-amino ester with >90% diastereomeric excess. Hydrolysis of the auxiliary and ester yields the target compound.

Key Steps:

- Auxiliary attachment to glycine.

- Aldol addition with 3-(trifluoromethyl)benzaldehyde.

- Auxiliary removal and ester hydrolysis.

Organocatalytic Strecker Reaction

Chiral thioureas and Brønsted acids catalyze the asymmetric Strecker reaction, forming α-aminonitriles from aldehydes, amines, and cyanides. Applying this to 3-(trifluoromethyl)benzaldehyde with ammonia and trimethylsilyl cyanide (TMSCN) yields enantiomerically enriched aminonitriles, which hydrolyze to the target amino acid. Notably, Jacobsen’s thiourea catalyst achieves 95% enantiomeric excess (ee) in analogous systems.

Multi-Component Reactions for Convergent Synthesis

Isoxazole-Based Multi-Component Assembly

As demonstrated in the synthesis of trifluoromethylpiperidines, isoxazoles, trifluoromethyl ketoesters, and aldehydes react to form aminotrifluoromethylketones. Adapting this, 3-(trifluoromethyl)phenylglyoxal, ammonia, and a propiolic acid derivative could cyclize to form the β-hydroxy-α-amino acid skeleton. While this method remains speculative for the target compound, its success in related systems suggests feasibility.

Representative Reaction:

$$

\text{Isoxazole} + \text{CF₃-ketoester} + \text{Aldehyde} \xrightarrow{\text{NH₄OAc}} \text{Aminotrifluoromethylketone} \xrightarrow{\text{cyclization}} \text{Target Scaffold}

$$

Comparative Analysis of Synthetic Routes

化学反应分析

Oxidation Reactions

The hydroxyl group (-OH) adjacent to the amino group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group into a ketone or aldehyde. For example:

This reaction is pivotal in modifying the compound’s hydrophilicity and reactivity for downstream applications.

Substitution Reactions

The trifluoromethyl (-CF₃) group participates in nucleophilic aromatic substitution (NAS) under specific conditions. While the -CF₃ group is generally electron-withdrawing, its meta-position on the phenyl ring allows selective substitution with nucleophiles such as amines or thiols. For instance:

This reactivity is exploited to introduce diverse functional groups, enhancing the compound’s utility in drug design .

Amide Bond Formation

The carboxylic acid (-COOH) undergoes amidation with primary or secondary amines using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction is fundamental in peptide synthesis and prodrug development:

The resulting amides exhibit improved bioavailability and target specificity .

Esterification

The carboxylic acid can be esterified with alcohols in the presence of acidic catalysts (e.g., H₂SO₄ ). This reaction modifies solubility and stability for industrial applications:

Esters of this compound are explored as intermediates in polymer chemistry .

Reduction Reactions

While less common, the amino group (-NH₂) can be reduced to a primary amine using agents like lithium aluminum hydride (LiAlH₄) , though this may require protection of other functional groups to avoid side reactions.

Comparative Reaction Table

Mechanistic Insights

-

Steric and Electronic Effects : The -CF₃ group’s electron-withdrawing nature deactivates the phenyl ring, directing substitution to specific positions.

-

Chirality Retention : Reactions often preserve the (2S,3S) configuration due to the compound’s rigid stereochemistry, critical for enantioselective synthesis .

Research Implications

-

Drug Development : Modified derivatives show promise as NMDA receptor modulators, with the -CF₃ group enhancing metabolic stability.

-

Material Science : Esterified forms improve thermal resistance in polymers, as noted in industrial flow reactor studies .

This compound’s multifunctional design enables tailored modifications, positioning it as a versatile scaffold in synthetic and applied chemistry.

科学研究应用

Pharmaceutical Development

One of the primary applications of (2S,3S)-3-amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is in the development of pharmaceuticals , particularly those targeting neurological disorders. Its structural characteristics allow it to function as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Research indicates that this compound can enhance the efficacy of drugs aimed at treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Case Studies

- Neurological Drug Formulation : Studies have shown that derivatives of this compound can improve bioavailability and target specificity in drug formulations for neurological applications.

Biochemical Research

In the realm of biochemical research , this compound is utilized to study amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and metabolic pathways, which are crucial for developing therapies for metabolic disorders.

Research Findings

- Amino Acid Metabolism : Investigations into how this compound influences metabolic pathways have revealed its potential role as a modulator in amino acid transport systems .

Food Industry

The compound is also explored within the food industry as a potential flavor enhancer or nutritional supplement. Its ability to influence taste profiles makes it an attractive candidate for developing functional foods that cater to health-conscious consumers.

Applications

- Nutritional Supplements : Research indicates that incorporating this amino acid into dietary supplements can provide additional health benefits due to its structural properties .

Cosmetic Formulations

In cosmetics, this compound is noted for its moisturizing and anti-aging properties. These attributes make it appealing for skincare products aimed at enhancing skin hydration and elasticity.

Product Development

- Skincare Innovations : Companies are investigating its use in creams and lotions designed to combat signs of aging and improve skin texture .

Material Science

The versatility of this compound extends into material science , where it can be incorporated into polymers or coatings to enhance material properties such as flexibility and durability.

Applications

- Polymer Enhancements : Research has demonstrated that adding this amino acid derivative can improve the mechanical properties of various polymer blends .

Summary Table

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological issues | Improves efficacy and specificity in drug formulations |

| Biochemical Research | Understanding amino acid metabolism | Modulates metabolic pathways |

| Food Industry | Potential flavor enhancer or nutritional supplement | Enhances taste profiles |

| Cosmetic Formulations | Moisturizing and anti-aging properties | Improves skin hydration and texture |

| Material Science | Enhances flexibility and durability | Improves mechanical properties of polymers |

作用机制

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The hydroxyl and amino groups participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Fluorine vs. Trifluoromethyl Derivatives

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4): Key Difference: Replaces -CF₃ with a single fluorine atom. Impact:

- Lipophilicity : LogP decreases (predicted ~1.2 vs. ~2.5 for -CF₃ analog), affecting membrane permeability .

- Synthetic Cost : Lower due to simpler fluorination steps (e.g., ~¥5,800/5g for fluorophenyl vs. ~¥14,000/25g for trifluoromethyl derivatives) .

Positional Isomerism

Functional Group Modifications

Amino and Hydroxy Group Derivatives

- N-Boc-(2S,3S)-3-amino-2-hydroxy-3-(2-fluorophenyl)propanoic acid (CAS 959583-93-8): Key Difference: Incorporates a tert-butoxycarbonyl (Boc) protecting group. Impact:

- Stability : Enhanced stability during solid-phase peptide synthesis (SPPS) but requires deprotection for biological activity .

- Molecular Weight: Higher (Mw = 299.29 vs. 241.25 for non-Boc analogs) .

Methoxy-Substituted Analogs

- (2S,3S)-3-Amino-2-hydroxy-3-(3,5-dimethoxyphenyl)propanoic acid (CAS 959576-14-8): Key Difference: Methoxy (-OCH₃) groups replace -CF₃. Impact:

- Electronic Effects : Methoxy is electron-donating, increasing electron density on the phenyl ring and altering binding interactions .

- Solubility : Improved aqueous solubility due to polar -OCH₃ groups .

Stereochemical Variations

- (2R,3R)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 959573-06-9): Key Difference: (2R,3R) stereoisomer vs. (2S,3S). Impact:

- Biological Activity : Often reduced or abolished due to mismatched stereochemistry with chiral targets (e.g., enzymes or receptors) .

- Synthesis : Requires enantioselective methods like asymmetric catalysis .

Physicochemical and Pharmacological Data

Key Findings and Implications

Trifluoromethyl Advantage : The -CF₃ group in the target compound enhances metabolic stability and target affinity compared to fluorine or methoxy analogs .

Stereochemistry Matters : (2S,3S) configuration is optimal for biological activity, as enantiomers show reduced potency .

Cost vs. Efficacy : Trifluoromethyl derivatives are costlier to synthesize but offer superior pharmacokinetic profiles .

生物活性

(2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, often referred to as a β-amino acid, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound exhibits unique structural features that contribute to its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 249.189 g/mol

- CAS Number : 959581-13-6

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and as a modulator of receptor activity. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins.

Enzyme Inhibition

Research indicates that this compound may inhibit specific classes of enzymes, including histone deacetylases (HDACs). HDACs are critical for regulating gene expression through epigenetic modifications. The compound's structural analogs have shown varying degrees of potency against different HDAC isoforms, suggesting that modifications in the β-amino acid scaffold can lead to significant changes in biological activity.

Table 1: Inhibition Potency Against HDAC Isoforms

| Compound | IC50 (nM) | HDAC Isoform |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| (2S,3S)-Trifluoromethyl | TBD | TBD |

Receptor Modulation

The compound has also been studied for its effects on NMDA receptors, particularly its selective modulation of GluN2C/D subtypes. Positive allosteric modulators (PAMs) derived from this compound have demonstrated enhanced receptor responses, indicating potential therapeutic applications in neurological disorders.

Table 2: Receptor Activity Data

| Compound | Doubling Concentration (μM) | Max Potentiation (%) |

|---|---|---|

| (2S,3S)-Trifluoromethyl | TBD | TBD |

| Control Compound | TBD | TBD |

Case Studies

- Study on HDAC Inhibition : A study evaluated the inhibitory effects of various β-amino acids on HDAC isoforms. The results highlighted that compounds with a trifluoromethyl substitution exhibited enhanced selectivity and potency against certain isoforms compared to their non-substituted counterparts .

- Neurological Applications : Research exploring the modulation of NMDA receptors using derivatives of this compound showed promising results in increasing synaptic plasticity markers in animal models, suggesting potential use in treating cognitive deficits .

常见问题

Q. What are the optimal synthetic routes for (2S,3S)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliaries to achieve the desired (2S,3S) configuration. Key steps include:

- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., amino acids) to preserve stereochemistry during coupling reactions with 3-(trifluoromethyl)phenyl derivatives.

- Asymmetric Hydroxylation : Employ Sharpless epoxidation or Jacobsen kinetic resolution to install the hydroxy group stereoselectively .

- Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during intermediate steps .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer :

- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA/IB) with UV detection to separate enantiomers and verify purity (>99% ee) .

- X-ray Crystallography : Resolve single crystals grown via slow evaporation in polar solvents (e.g., methanol/water) to determine absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for stereochemical validation .

Q. What spectroscopic methods are critical for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the trifluoromethylphenyl and hydroxy groups .

- 19F NMR : Confirm the presence and electronic environment of the CF₃ group (δ ≈ -60 to -70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF or MALDI-TOF with <2 ppm mass error .

Advanced Research Questions

Q. How can synthetic challenges related to low enantiomeric purity be addressed?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes (e.g., lipases) to racemize undesired enantiomers in situ .

- Continuous-Flow Systems : Optimize residence time and temperature to enhance stereocontrol and reduce side reactions .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of enantiomeric excess .

Q. What is the role of the trifluoromethyl group in modulating biological activity?

- Methodological Answer :

- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in pharmacokinetic studies .

- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., enzymes/receptors). The CF₃ group may enhance hydrophobic interactions or induce conformational changes .

Q. How can computational modeling predict this compound’s interactions with enzymes?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Glide) : Simulate binding poses in active sites (e.g., aminotransferases) to identify key residues (e.g., Arg/Lys for ionic interactions with the carboxylate group) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate transition states for enzyme inhibition mechanisms, focusing on the hydroxy and amino groups’ nucleophilic properties .

- MD Simulations (GROMACS) : Assess stability of protein-ligand complexes over 100+ ns trajectories to evaluate conformational flexibility .

Q. What analytical strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolite Profiling (LC-MS/MS) : Identify degradation products or active metabolites that may explain discrepancies in activity .

- Orthogonal Assays : Validate hits using SPR, thermal shift assays (TSA), and CRISPR-edited cell lines to rule out off-target effects .

Q. How can the compound’s stability under physiological conditions be evaluated?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。